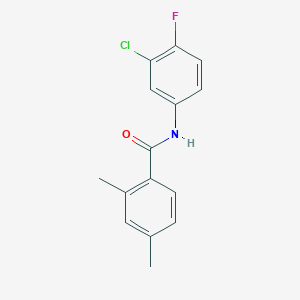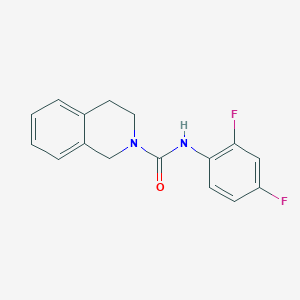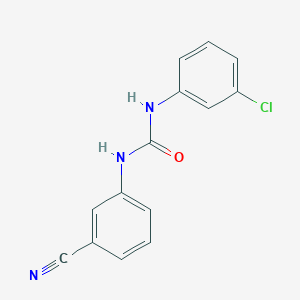![molecular formula C14H12ClN3OS B5761287 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in the early 2000s by Pfizer, and has since been the subject of numerous scientific studies. CP-690,550 has shown promising results in preclinical and clinical trials, and is currently being investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
作用機序
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide works by selectively inhibiting the activity of JAK3, a member of the JAK family that is primarily expressed in immune cells. JAK3 plays a key role in the signaling pathways involved in immune response, and its inhibition can lead to suppression of the immune system and reduction of inflammation. N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide has been shown to be highly selective for JAK3, with minimal activity against other members of the JAK family.
Biochemical and Physiological Effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide has been shown to have a range of biochemical and physiological effects, including suppression of T-cell proliferation, reduction of pro-inflammatory cytokine production, and inhibition of B-cell development. It has also been shown to reduce the levels of autoantibodies in patients with autoimmune diseases such as rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide has several advantages for use in lab experiments, including its high selectivity for JAK3 and its ability to suppress the immune system and reduce inflammation. However, it also has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research on N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide. One area of interest is the potential use of this drug in combination with other immunosuppressive agents, such as methotrexate, to improve efficacy in the treatment of autoimmune diseases. Another area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to better understand the long-term effects of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide on the immune system and its potential for use in the treatment of other diseases beyond autoimmune disorders.
合成法
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide involves several steps, beginning with the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridyl chloride. This intermediate is then reacted with N-aminocarbonylsulfenyl chloride to form the corresponding N-[(5-chloro-2-pyridinyl)amino]carbonothioyl chloride. The final step involves the reaction of this intermediate with 3-methylbenzamide to form N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide.
科学的研究の応用
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide has been extensively studied for its immunosuppressive properties, and has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It works by inhibiting the activity of Janus kinase (JAK), a family of enzymes that play a key role in the signaling pathways involved in immune response. By inhibiting JAK activity, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide can suppress the immune system and reduce inflammation.
特性
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-3-2-4-10(7-9)13(19)18-14(20)17-12-6-5-11(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVDATJCZZMSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

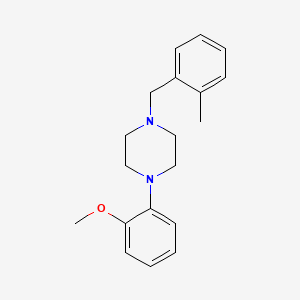
![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
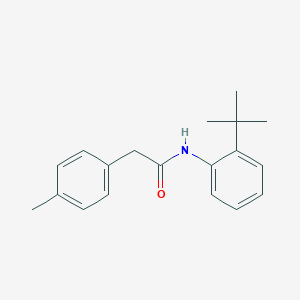
![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)

